TGN-020

Aquaporin Selectivity Isoform profiling

Researchers risk experimental failure when substituting unverified AQP4 inhibitors due to unmatched selectivity and pharmacokinetics. TGN-020 (CAS 51987-99-6) is a validated, isoform-selective AQP4 inhibitor (IC50 3.1-3.5 μM) with no cross-reactivity against AQP1-AQP9, plus dual utility as an alkyl chain-based PROTAC linker. • Equivalent to AER-271 in rodent MCAO stroke models-reduces brain edema, lesion volume & improves neurological outcomes. • Validated in spinal cord compression injury (100 mg/kg i.p.)-reduces edema & inhibits glial scar formation; uniquely supported by peer-reviewed SCI efficacy data. • Enables heterobifunctional degrader synthesis while providing built-in AQP4 inhibitory control. Supplied as ≥98% (HPLC) solid; in stock for immediate global shipping.

Molecular Formula C8H6N4OS
Molecular Weight 206.23 g/mol
CAS No. 51987-99-6
Cat. No. B1682239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTGN-020
CAS51987-99-6
Synonyms2-(nicotinamide)-1,3,4-thiadiazole
TGN 020
TGN-020
TGN020
Molecular FormulaC8H6N4OS
Molecular Weight206.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=NN=CS2
InChIInChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13)
InChIKeyAGEGZHOPKZFKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TGN-020 (CAS 51987-99-6): Selective Aquaporin-4 Inhibitor for CNS Edema and Stroke Research


TGN-020 (2-(nicotinamide)-1,3,4-thiadiazole) is a small-molecule inhibitor of Aquaporin-4 (AQP4), the predominant water channel expressed in astrocytic end-feet of the mammalian central nervous system [1]. The compound exhibits selective blockade of AQP4-mediated water transport with an IC50 of 3.1–3.5 μM in AQP4-expressing Xenopus laevis oocytes [1], [2]. Beyond its AQP4 antagonism, TGN-020 serves as an alkyl chain-based PROTAC linker for targeted protein degradation applications [3].

TGN-020 Procurement: Why AQP4 Inhibitor Class Heterogeneity Prevents Simple Substitution


AQP4 inhibitors are not a homogeneous class; substitution without verification risks experimental failure. Key differentiation factors include isoform selectivity (TGN-020 shows no inhibition of AQP1–AQP9 [1], while agents like AZA are nonselective [2]), solubility and free fraction (newer homologs like ORI-TRN-002 demonstrate improved solubility but altered potency [3]), and dual functionality (TGN-020's PROTAC linker capability [4] is absent in AER-270/AER-271). Head-to-head studies confirm that AER-271 and TGN-020 exhibit comparable neuroprotective efficacy [5], yet differ fundamentally in chemistry, administration routes (AER-271 is a prodrug requiring IV administration), and downstream signaling effects. Generic substitution thus carries risk of divergent results due to unmatched pharmacokinetics, off-target profiles, or missing dual utility.

TGN-020 Evidence Guide: Quantitative Differentiation from AER-270, AER-271, and ORI-TRN-002


Isoform Selectivity: TGN-020 Demonstrates Absence of Activity Against AQP1–AQP9

TGN-020 exhibits strict isoform selectivity for AQP4. In Xenopus laevis oocyte water permeability assays, TGN-020 (IC50 = ~3.5 μM) produced no detectable inhibition of AQP1 through AQP9 [1]. This contrasts sharply with older agents like acetazolamide (AZA), which is nonselective across aquaporin family members [2]. The selective profile reduces confounding off-target water channel effects in complex CNS models.

Aquaporin Selectivity Isoform profiling

In Vivo Stroke Model Efficacy: TGN-020 Reduces Brain Swelling and Lesion Volume

In a rat middle cerebral artery occlusion (MCAO) model, TGN-020 treatment significantly reduced brain swelling and lesion volume at 1 day post-stroke compared to vehicle controls [1]. By day 14, TGN-020-treated animals showed improved neurological function scores and smaller lesion volumes versus controls. This in vivo efficacy parallels that of AER-271, which similarly reduces cerebral infarction volume in tMCAO mice [2], but TGN-020 is administered as the active parent compound rather than a prodrug.

Ischemic stroke Cerebral edema MCAO model

Spinal Cord Injury: TGN-020 Promotes Functional Recovery and Inhibits Glial Scarring

In a rat spinal cord compression injury model, a single intraperitoneal dose of TGN-020 (100 mg/kg) immediately after injury promoted functional recovery measured at days 3, 7, 14, 21, and 28 post-injury [1]. The compound reduced edema, inhibited glial scar formation, and upregulated GAP-43 expression—a marker of axonal regeneration. This multi-faceted tissue protection profile has not been reported for AER-270 or AER-271 in spinal cord injury models.

Spinal cord injury Glial scar Functional recovery

PROTAC Linker Dual Utility: TGN-020 Enables Targeted Protein Degradation

TGN-020 functions as an alkyl chain-based PROTAC linker, enabling the synthesis of heterobifunctional degraders [1]. This dual utility—simultaneous AQP4 inhibition and PROTAC linker capability—is unique among AQP4 inhibitors. Neither AER-270, AER-271, nor ORI-TRN-002 possess PROTAC linker functionality, limiting their utility to simple pharmacological inhibition. For chemical biology programs building targeted degraders, TGN-020 provides a validated, commercially available building block.

PROTAC Targeted protein degradation Bifunctional molecules

Comparison with Next-Generation Homolog ORI-TRN-002: Potency and Solubility Trade-offs

ORI-TRN-002, an electronic homologue of TGN-020, was developed to address solubility and free fraction limitations of earlier AQP4 inhibitors [1]. In identical Xenopus laevis oocyte assays, ORI-TRN-002 exhibits an IC50 of 2.9 ± 0.6 μM, while TGN-020 shows IC50 values of 3.1–3.5 μM. ORI-TRN-002 demonstrates superior solubility and low protein binding compared to TGN-020, but TGN-020 remains the more extensively validated tool in diverse in vivo models (stroke, SCI, diabetic retinopathy, TBI).

AQP4 inhibitor ORI-TRN-002 Drug development

Direct Comparative Efficacy: TGN-020 vs. AER-271 in Ischemic Stroke

A 2024 study directly compared TGN-020 and AER-271 in a mouse tMCAO ischemic stroke model, evaluating apoptosis mitigation and microglial polarization [1]. The study found neuroprotective effects with no significant difference in efficacy between the two compounds. This head-to-head validation confirms that TGN-020 matches the performance of the more recently developed clinical candidate AER-271 in stroke outcomes, despite being an older, less optimized chemical entity.

Ischemic stroke Neuroprotection AQP4 inhibitor comparison

TGN-020 Optimal Research and Industrial Application Scenarios


Ischemic Stroke and Cerebral Edema Research

TGN-020 is validated for use in rodent MCAO models of ischemic stroke, where it reduces brain swelling, lesion volume, and improves neurological outcomes [1]. Direct comparative data confirm efficacy equivalent to AER-271 [2], making TGN-020 a cost-effective alternative for stroke neuroprotection studies.

Spinal Cord Injury (SCI) and CNS Trauma Models

TGN-020 (100 mg/kg i.p.) promotes functional recovery, reduces edema, and inhibits glial scar formation in rat spinal cord compression injury [1]. This application is uniquely supported by peer-reviewed SCI efficacy data not available for other AQP4 inhibitors.

PROTAC Synthesis and Targeted Protein Degradation

As an alkyl chain-based PROTAC linker, TGN-020 enables the construction of heterobifunctional degraders [1]. Chemical biology programs can utilize TGN-020 as a validated linker component while simultaneously benefiting from its AQP4 inhibitory activity as a control.

Diabetic Retinopathy and Ocular Edema Studies

Intravitreal TGN-020 (0.02 mg/μL) suppresses retinal edema, VEGF expression, and ROS production in STZ-induced diabetic rats, with efficacy comparable to bevacizumab [1]. This provides an AQP4-targeted alternative to anti-VEGF therapies for diabetic macular edema research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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